molecular formula C22H21N3O3 B4893226 N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide

Cat. No. B4893226
M. Wt: 375.4 g/mol
InChI Key: VMQWDSNGYATEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinyl-based compound that can be synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, the compound has some limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One of the most promising areas of research is the development of new therapeutic agents based on the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in various diseases.

Synthesis Methods

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-acetylphenylhydrazine with ethyl 3-oxo-3-phenylpropanoate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-20(22(28)23-18-11-9-16(10-12-18)15(2)26)25-21(27)14-13-19(24-25)17-7-5-4-6-8-17/h4-14,20H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWDSNGYATEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

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